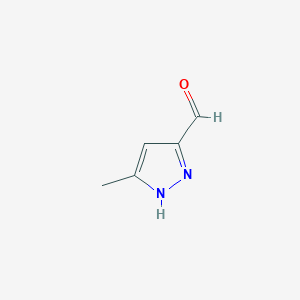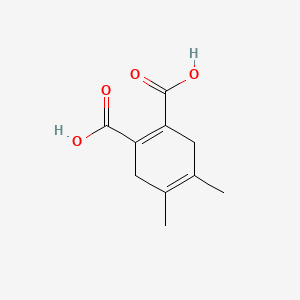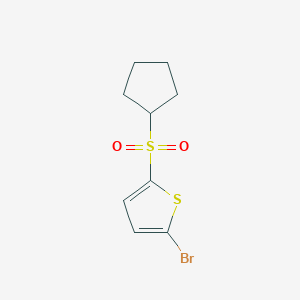
2-Bromo-5-(cyclopentylsulfonyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Polymer Applications
Thiophene derivatives, including those related to 2-Bromo-5-(cyclopentylsulfonyl)thiophene, are vital in the synthesis of regioregular polymers with potential applications in electronic and photovoltaic devices. Wu, Chen, and Rieke (1996) explored the regiospecific synthesis of poly[3-(alkylthio)thiophenes] showing high regioregularity, which indicates potential in creating conductive polymers with tailored properties (Wu, Chen, & Rieke, 1996). Similarly, Tanaka et al. (2011) developed a method for the regioselective synthesis of oligothiophenes, highlighting the importance of thiophene derivatives in constructing complex organic electronic materials (Tanaka et al., 2011).
Medicinal Chemistry and Bioactivity
In the realm of medicinal chemistry, the synthesis of thiophene derivatives has led to the discovery of compounds with significant bioactivity. For example, Chow et al. (1996) synthesized 5-substituted 3-thiophenesulfonamides, revealing their potential as carbonic anhydrase inhibitors, which could have implications for treating conditions like glaucoma and epilepsy (Chow et al., 1996). Moreover, the study by Ikram et al. (2015) on the Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene derivatives revealed compounds with promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating the potential for developing new therapeutic agents (Ikram et al., 2015).
Material Science and Photostabilization
Thiophene derivatives have also shown potential in material science, particularly in photostabilizing polymers like poly(vinyl chloride) (PVC). Balakit et al. (2015) synthesized new thiophenes that significantly reduced the photodegradation of PVC, highlighting the application of these compounds in enhancing the durability of PVC materials (Balakit et al., 2015).
特性
IUPAC Name |
2-bromo-5-cyclopentylsulfonylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S2/c10-8-5-6-9(13-8)14(11,12)7-3-1-2-4-7/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAFHLOYDGCJGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405223 |
Source


|
| Record name | 2-BROMO-5-(CYCLOPENTYLSULFONYL)THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(cyclopentylsulfonyl)thiophene | |
CAS RN |
438234-34-5 |
Source


|
| Record name | 2-BROMO-5-(CYCLOPENTYLSULFONYL)THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

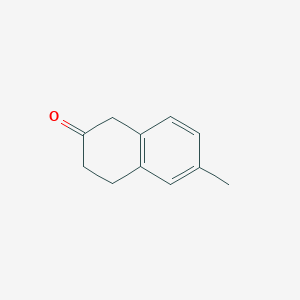
![2-amino-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1307649.png)
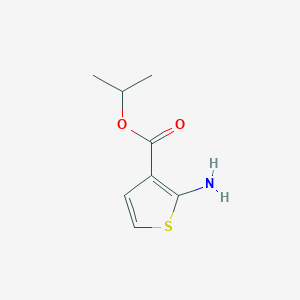
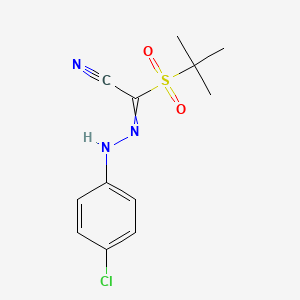
![2-((Z)-1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}ethylidene)-1-hydrazinecarbothioamide](/img/structure/B1307654.png)
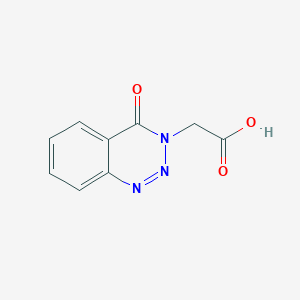
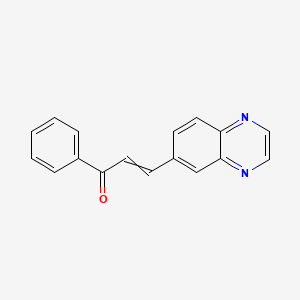
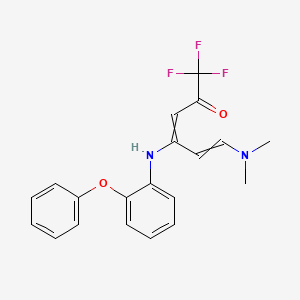
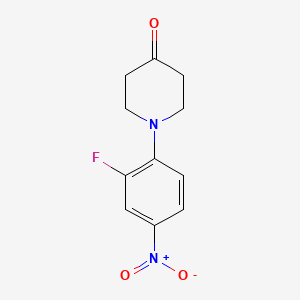
![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(N-phenylhydrazone)](/img/structure/B1307677.png)
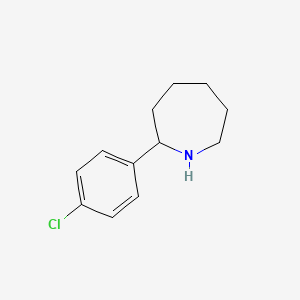
![2-{[(Tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B1307684.png)
